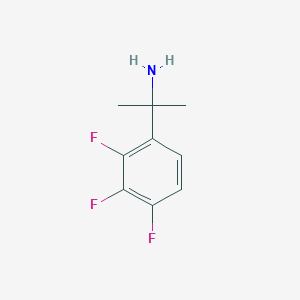
2-(2,3,4-Trifluorophenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trifluorophenyl)propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)propan-2-amine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the nitrostyrene intermediate using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrostyrene intermediate can be reduced to the amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the amine from nitrostyrene.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trifluorophenyl)propan-2-amine: Similar structure but with different fluorine substitution pattern.
1-(2,4,6-Trifluorophenyl)propan-2-amine: Another isomer with a different substitution pattern.
Uniqueness
2-(2,3,4-Trifluorophenyl)propan-2-amine is unique due to its specific trifluoromethyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
2-(2,3,4-Trifluorophenyl)propan-2-amine is a fluorinated aromatic amine with notable biological activity. The trifluoromethyl substitution enhances its lipophilicity and binding affinity to various biological targets, making it a compound of interest in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10F3N. The presence of the trifluoromethyl group (−CF3) significantly influences its chemical reactivity and biological interactions. This modification often leads to increased metabolic stability and altered pharmacokinetic properties compared to non-fluorinated analogs .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity towards these targets, which can modulate various biological pathways. Research indicates that compounds with similar structures often exhibit enhanced effects on neurotransmitter systems and metabolic pathways.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties. In vitro studies indicate that it can influence neurotransmitter release and receptor activity, particularly in dopaminergic systems. For instance, it has been shown to stimulate adenylate cyclase activity in rat striatum models, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was evaluated against clinical isolates of pathogenic bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at clinically relevant concentrations. This study highlights the potential for developing new therapeutic agents based on this compound's structure .
Case Study 2: Neuroprotective Potential
A separate study investigated the neuroprotective effects of the compound in transgenic mouse models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque deposition in the brain . This suggests a possible role in neurodegenerative disease management.
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4H,13H2,1-2H3 |
InChI Key |
WKVWKPOZKQVTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















